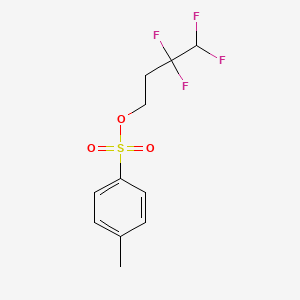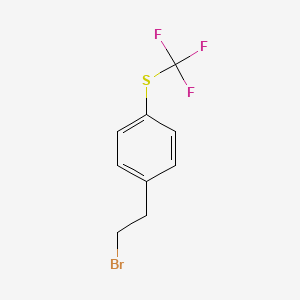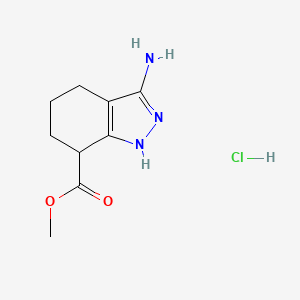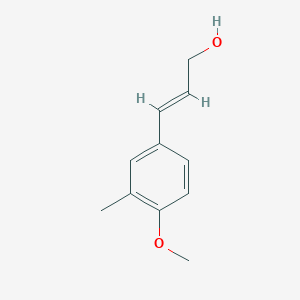
3-(4-Methoxy-3-methylphenyl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxy-3-methylphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C11H14O2. It is a phenylpropanoid, a class of organic compounds that are biosynthesized from the amino acid phenylalanine. This compound is characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene ring, along with a propenyl group (-CH=CH-CH2OH) attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-3-methylphenyl)prop-2-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxy-3-methylbenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as palladium on carbon, can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-3-methylphenyl)prop-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the compound can yield the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-Methoxy-3-methylphenyl)prop-2-enal or 3-(4-Methoxy-3-methylphenyl)prop-2-enoic acid.
Reduction: Formation of 3-(4-Methoxy-3-methylphenyl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(4-Methoxy-3-methylphenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in the treatment of various diseases.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-3-methylphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or modulate signaling pathways involved in inflammation and oxidative stress. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)prop-2-en-1-ol: Similar structure but lacks the methyl group on the benzene ring.
3-(4-Methylphenyl)prop-2-en-1-ol: Similar structure but lacks the methoxy group on the benzene ring.
3-(4-Methoxy-3-methylphenyl)prop-2-yn-1-ol: Similar structure but contains a triple bond instead of a double bond in the propenyl group.
Uniqueness
The presence of both the methoxy and methyl groups on the benzene ring, along with the propenyl group, gives 3-(4-Methoxy-3-methylphenyl)prop-2-en-1-ol unique chemical properties and reactivity compared to its similar compounds
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
(E)-3-(4-methoxy-3-methylphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H14O2/c1-9-8-10(4-3-7-12)5-6-11(9)13-2/h3-6,8,12H,7H2,1-2H3/b4-3+ |
InChI Key |
ADBWZXJINSGZKQ-ONEGZZNKSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C=C/CO)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)C=CCO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


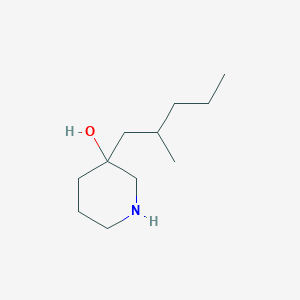
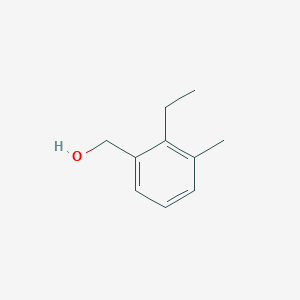
![1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-7-carboxylic acid](/img/structure/B13567759.png)
![1-Chloroimidazo[1,5-a]pyridin-5-amine](/img/structure/B13567767.png)
![N-[2-(Pyridin-2-YL)ethyl]-2-(pyridin-3-YL)quinazolin-4-amine](/img/structure/B13567775.png)
![tert-butyl N-(2-{[(6-chloropyridin-3-yl)methyl]amino}ethyl)carbamate](/img/structure/B13567781.png)
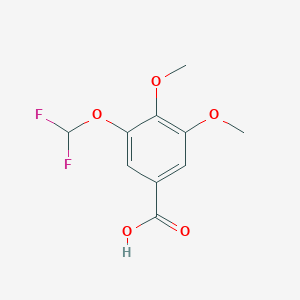
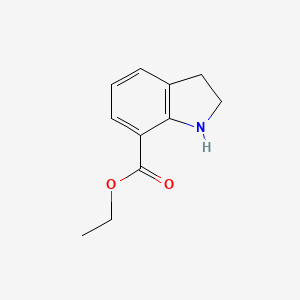
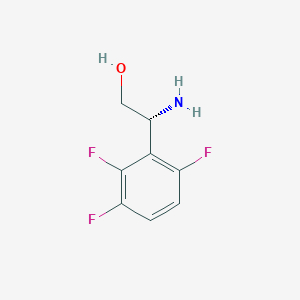
![4-Chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13567810.png)
![Tert-butyl 1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13567828.png)
